Taxicin-ii

Description

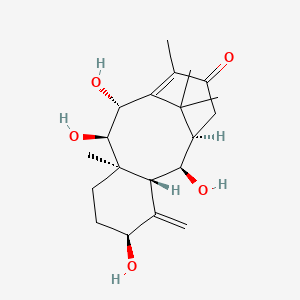

Structure

3D Structure

Properties

CAS No. |

5308-90-7 |

|---|---|

Molecular Formula |

C20H30O5 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(1R,2R,3R,5S,8R,9R,10R)-2,5,9,10-tetrahydroxy-8,12,15,15-tetramethyl-4-methylidenetricyclo[9.3.1.03,8]pentadec-11-en-13-one |

InChI |

InChI=1S/C20H30O5/c1-9-12(21)6-7-20(5)15(9)16(23)11-8-13(22)10(2)14(19(11,3)4)17(24)18(20)25/h11-12,15-18,21,23-25H,1,6-8H2,2-5H3/t11-,12-,15-,16+,17+,18-,20+/m0/s1 |

InChI Key |

HCLKVHPDOIWMNH-SPRIMHFTSA-N |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)O)O)C)O)O |

Canonical SMILES |

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)O)O)C)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Identification of Taxus Species as Primary Biological Sources

Taxicin-II is primarily found in plants belonging to the Taxus genus, commonly known as yews. Various Taxus species have been identified as sources of taxane (B156437) compounds, including this compound. These species are largely distributed across the mid-latitudes of the northern hemisphere, with some presence in tropical highlands cites.org. Notable sources include Taxus baccata (European yew) and Taxus cuspidata (Japanese yew) vulcanchem.comcapes.gov.bracs.orgresearchgate.netresearchgate.net. Taxus mairei, indigenous to southern China, also contains this compound among its diverse array of taxane compounds mdpi.comnih.gov. The concentration of taxanes can vary between different parts of the yew tree, such as the bark, needles, twigs, and seeds mdpi.com.

Extraction and Purification Strategies from Plant Biomass

The isolation of this compound from Taxus biomass involves a series of extraction and purification steps designed to separate it from the complex mixture of compounds present in the plant material.

Macroscopic Plant Material Extraction

The initial step typically involves the extraction of the target compounds from dried and ground plant material, such as needles, twigs, or bark. Organic solvents are commonly used for this purpose. For instance, methanol (B129727) has been employed to extract compounds from Taxus canadensis google.com. Another approach involves extraction with an organic solvent followed by defatting and partitioning steps researchgate.net. Supercritical fluid extraction using carbon dioxide with a co-solvent like ethanol (B145695) has also been explored for extracting taxanes from Taxus cuspidata needles and seeds researchgate.net. Following extraction, the solvent is often concentrated under reduced pressure researchgate.netgoogle.com. Subsequent steps may involve liquid-liquid partitioning, for example, between water and dichloromethane, to further refine the extract google.com. Precipitation steps can also be incorporated, although fine precipitates can be challenging to filter and may require centrifugation google.com.

Chromatographic Separation Techniques

Chromatographic methods are crucial for separating this compound from other compounds in the crude extract due to the complexity of the taxane mixtures.

Affinity Chromatography

Affinity chromatography is a highly specific purification technique that utilizes the reversible biological interaction between a target molecule and a ligand immobilized on a solid support thermofisher.commicrobenotes.com. While the search results did not provide specific details on the direct application of affinity chromatography for isolating this compound itself, the principle involves immobilizing a ligand that has a specific binding affinity for the target compound thermofisher.commicrobenotes.com. When a mixture is passed over the column, the target molecule binds to the ligand, while unbound contaminants are washed away thermofisher.com. The bound target is then eluted by changing conditions to favor dissociation thermofisher.com. This technique is known for providing high resolution and can result in highly purified compounds thermofisher.comsigmaaldrich.com. Although not explicitly detailed for this compound in the provided snippets, affinity purification is a general method applicable to various biomolecules and could potentially be explored or utilized for isolating specific taxanes or taxicin derivatives sigmaaldrich.comgoogleapis.comiba-lifesciences.com.

Presence of this compound within Complex Taxine (B1234092) Mixtures

This compound is typically found as a component within the complex mixtures of diterpene alkaloids collectively referred to as taxines capes.gov.bracs.orguodiyala.edu.iq. Taxine was historically recognized as a mixture of products, and it was later shown by electrophoresis that it consists of several compounds uodiyala.edu.iq. Studies using NMR and deamination/hydrolysis have established that the taxine fraction is largely composed of taxicin-I and this compound derivatives, present in a variable ratio capes.gov.bracs.orgresearchgate.netresearchgate.netresearchgate.net. The term "taxine" itself is a collective name for mixtures of diterpene alkaloids obtained through specific extraction and partitioning schemes uodiyala.edu.iq. This compound co-occurs with other taxanes, including taxinine (B26179) and taxol vulcanchem.com.

Isolation of this compound Diesters and Related Derivatives

This compound and its diesters and related derivatives are a group of taxane diterpenoids primarily isolated from various species of the Taxus genus, commonly known as yew trees. These compounds are significant components of the complex mixture of alkaloids found in the plant, often referred to collectively as "taxines" wikipedia.orgontosight.aidrugfuture.comfishersci.caciteab.comresearchgate.net. The isolation of these compounds typically involves a series of extraction and chromatographic separation techniques, reflecting the complexity of the plant matrix and the structural diversity of the taxanes present.

The initial step in the isolation process generally involves the extraction of plant material, such as needles or bark. Acid extraction has been noted as a method to obtain the crude taxine fraction ontosight.ai. Following extraction, various chromatographic methods are employed to separate the individual components. Column chromatography, preparative Thin-Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC) are commonly used techniques nih.gov. HPLC, in particular, has been highlighted as an effective method for the analysis and separation of the taxine alkaloid fraction ontosight.ainih.gov.

Research findings indicate that the taxine fraction isolated from Taxus baccata needles, for instance, consists largely of taxicin-I and this compound derivatives in varying proportions ontosight.aidrugfuture.comfishersci.caciteab.comresearchgate.net. Studies on Taxus chinensis var. mairei bark have led to the isolation of several taxane diterpenoids, including taxicin II itself nih.gov. From the needles of Taxus cuspidata, a new basic taxoid, 2'-hydroxytaxine II, was isolated as a major component of the crude alkaloid fraction using HPLC for both analysis and separation nih.govnih.gov. Winter collections of yew needles have also yielded pairs of taxicin-I and this compound diesters wikipedia.org.

A notable characteristic of this compound derivatives, such as taxine B (a related taxicin derivative), is their relative instability. These compounds have been observed to be unstable under neutral and basic conditions and can undergo interconversion ontosight.aidrugfuture.comfishersci.caciteab.comresearchgate.net. Challenges in obtaining pure forms of these compounds are also related to potential acyl shifts and the elimination of functional groups during isolation and storage. The isolation of taxanes in general is often associated with low yields, necessitating tedious and complex procedures utilizing sophisticated analytical methods like HPLC-UV or LC-MS for analysis and purification wikipedia.org.

Structural Elucidation and Chemical Characterization Methodologies

Application of Advanced Spectroscopic Techniques

Spectroscopic methods have played a critical role in the structural elucidation of Taxicin-ii and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial data regarding the atomic connectivity, functional groups, and molecular weight of the compound researchgate.netresearchgate.netresearchgate.netnih.gov.

NMR spectroscopy, including both ¹H and ¹³C NMR, is a fundamental tool in the structural determination of complex natural products like this compound. Detailed analysis of NMR spectra allows for the assignment of individual proton and carbon signals, providing information about the chemical environment and connectivity of atoms within the molecule researchgate.netresearchgate.netnih.gov. Comparison of the NMR data of this compound with that of related taxane (B156437) derivatives, particularly Taxicin-i, has been valuable in establishing structural relationships and confirming proposed structures researchgate.netrsc.orgrsc.org. Specific NMR observations have also contributed to understanding the stereochemistry and conformation of taxicin derivatives rsc.orgrsc.org. Studies have utilized 1D and 2D NMR techniques for the identification and structural analysis of this compound nih.gov.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is essential for determining its elemental composition and structural subunits researchgate.netresearchgate.netresearchgate.net. Techniques such as High-Resolution Electrospray Ionization-Mass Spectrometry (HRESIMS) offer precise mass measurements, aiding in the determination of the molecular formula researchgate.net. Various MS techniques, including LC-MS-MS and GC-MS, are employed in the analysis of taxines, a group of compounds that includes taxicin derivatives researchgate.netresearchgate.net. MS is broadly applied in structural elucidation, analysis of metabolism, diagnostics, and drug screening researchgate.net. The application of techniques like LC-MS(n) and high-resolution mass spectrometry has also been demonstrated in the structural elucidation of degradation products of other compounds, highlighting their utility in complex mixture analysis nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Chemical Derivatization and Degradation Studies for Structural Confirmation

Chemical derivatization and degradation studies have historically been significant in confirming the proposed structures of taxicins. These methods involve chemically modifying the compound or breaking it down into smaller, identifiable fragments. The structures of Taxicin-I and this compound diesters were established through a combination of spectral data and chemical reactions researchgate.netresearchgate.net. A notable degradation reaction involves the cleavage of this compound 2-monoacetate 5-phenylpropionate with periodate, which yields a 9,10-seco-dialdehyde researchgate.netrsc.orgrsc.org. Furthermore, O-cinnamoylthis compound triacetate has been chemically converted into various derivatives, such as a 4,16-dihydrothis compound derivative, an oxonorthis compound tetra-acetate, and a 9-oxo-derivative, using methods analogous to those applied to Taxicin-I derivatives researchgate.netrsc.orgrsc.org. Deamination/hydrolysis studies have also provided evidence that the taxine (B1234092) fraction is primarily composed of Taxicin-I and this compound derivatives in varying proportions researchgate.netacs.orgacs.orgacs.org. It is known that taxine alkaloids, including taxicin derivatives, can be unstable under neutral and basic conditions and are prone to interconversion acs.orgacs.orgacs.org.

Determination of Absolute and Relative Stereochemistry

Determining the absolute and relative stereochemistry is crucial for a complete understanding of a molecule's structure and its biological activity. Stereochemical studies on Taxicin-I and this compound have provided insights into their three-dimensional arrangement rsc.orgdrugfuture.comdntb.gov.ua. Evidence derived from chemical transformations and comparative analysis of NMR data has been instrumental in deducing the configurations of stereocenters in this compound researchgate.netrsc.orgrsc.orgrsc.org. Detailed stereochemical studies have indicated that in the intact Taxicin molecule, ring C adopts an essentially chair conformation, while the eight-membered ring B exists in a "boat-chair" conformation. This structural arrangement necessitates a trans-B/C ring-junction rsc.org. These findings, combined with NMR data, allowed for the deduction of configurations at specific positions, such as C-2, C-9, and C-10, contributing to the elucidation of the complete stereostructures of derivatives like 4,16-dihydrothis compound rsc.org. While various techniques exist for determining absolute stereochemistry, including X-ray diffraction and spectroscopic methods like CD, the studies on this compound specifically highlight the use of chemical transformations and comparative NMR analysis relative to Taxicin-I for this purpose researchgate.netrsc.orgrsc.orgrsc.org.

Synthetic Chemistry of Taxicin Ii and Analogues

Total Synthesis Strategies Towards the Taxane (B156437) Skeleton

Total synthesis aims to construct the taxane core structure from readily available, simpler molecules. This often involves the formation of the characteristic 6-8-6 tricyclic system (rings A, B, and C) and the highly substituted D ring (oxetane ring in some taxanes like paclitaxel (B517696), though Taxicin-II lacks this ring).

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a crucial first step in planning the total synthesis of complex molecules like taxanes. It involves conceptually breaking down the target molecule into simpler precursors through a series of disconnections numberanalytics.comsolubilityofthings.com. For the taxane skeleton, common retrosynthetic strategies often involve cleaving bonds in the B or C rings to arrive at more manageable intermediates nih.govnih.govaua.gr.

Early retrosynthetic approaches for the taxane framework, such as taxadienone, often considered Diels-Alder routes for constructing the A ring nih.gov. Disconnections targeting the central eight-membered B ring are also common, aiming for convergent strategies where pre-formed A and C rings are coupled nih.govaua.gr. Another considered disconnection involves a Shapiro reaction followed by an aldol (B89426) and Diels-Alder reaction nih.gov. The identification of key bonds and potential disconnection pathways is essential for simplifying the target molecule numberanalytics.com.

Development of Convergent and Stereoselective Routes

Developing convergent and stereoselective synthetic routes is paramount for the efficient construction of the taxane skeleton. Convergent synthesis involves synthesizing several key fragments separately and then joining them in a later step, which can be more efficient than a linear approach nih.govaua.gr. Stereoselectivity ensures that the desired spatial arrangement of atoms (stereochemistry) is achieved at each newly formed chiral center nih.govnih.govsci-hub.se.

Many synthetic strategies have focused on building the 6-8-6 tricyclic core in a convergent manner nih.govaua.gr. One approach involves the convergent assembly of the ABC rings, sometimes linking the A and C rings via reactions like decarbonylative radical coupling nih.gov. Stereochemical control is often introduced early in the synthesis and propagated through subsequent steps via substrate control nih.gov. Enantioselective reactions, such as enantioselective conjugate additions, can be employed to establish key stereocenters, particularly quaternary centers nih.gov.

Application of Modern Organic Reactions (e.g., Diels-Alder, Ring-Closing Metathesis)

Modern organic reactions play a vital role in the total synthesis of complex natural products like taxanes. Diels-Alder reactions, which form a six-membered ring from a conjugated diene and a dienophile, have been widely applied in taxane synthesis, particularly for constructing the A ring nih.govacs.orgresearchgate.netmdpi.comresearchgate.net. This reaction is often favored for its efficiency and ability to control stereochemistry nih.gov. Both intermolecular and intramolecular Diels-Alder reactions have been explored mdpi.comresearchgate.net.

Ring-closing metathesis (RCM), a reaction that forms a cyclic alkene from a diene using a metal catalyst, has also been considered for constructing the taxane framework, particularly the eight-membered B ring nih.govacs.org. While RCM can be a powerful tool for ring formation, its application in taxane synthesis depends on the complexity of the required substrate and the ability to control stereochemistry nih.gov. Other reactions, such as intramolecular pinacol (B44631) coupling and sequential Sonogashira cross-coupling, have also been investigated for constructing taxane or seco-taxane skeletons researchgate.net.

Semisynthesis from Naturally Occurring Precursors

Semisynthesis utilizes complex natural products isolated from sources like Taxus species as starting materials, modifying them chemically to produce other taxanes or analogues. This approach can be more practical than total synthesis for obtaining certain taxoids that are abundant in nature.

Chemical Modification of Taxine (B1234092) B and Other Taxoid Intermediates

Naturally occurring taxoids, such as those found in the needles of Taxus baccata, serve as valuable precursors for semisynthesis acs.orgmdpi.com. Taxine B is a prominent alkaloid found in yew species and has been explored as a starting material ebi.ac.uknih.govacs.org. Chemical modifications of Taxine B and other taxoid intermediates allow for the introduction of different functional groups and structural alterations to yield desired taxane derivatives acs.orgmdpi.comacademicjournals.org.

Studies have shown that the taxine fraction from Taxus baccata needles contains Taxicin-I and this compound derivatives acs.orgresearchgate.net. Taxine B has been converted into various analogues, including 7-deoxypaclitaxel (B1244737) analogs, through chemical transformations that modify positions like C1, C2, and C4 ebi.ac.uknih.govacs.org.

Semisynthetic Preparation of this compound Derivatives and Esters

This compound and its derivatives and esters can be prepared semisynthetically from readily available taxoid precursors. This often involves targeted chemical reactions to modify specific positions on the taxane core or to attach ester groups.

The taxine fraction, rich in Taxicin-I and this compound derivatives, can be a source for preparing specific esters. For instance, O-cinnamoylthis compound triacetate was isolated from Taxus cuspidata ru.nl. Semisynthetic routes can involve acylating hydroxyl groups at various positions or modifying existing ester functionalities solubilityofthings.comacs.orgmdpi.com. The instability of taxine alkaloids under neutral and basic conditions can influence the choice of reaction conditions in semisynthesis acs.org. Semisynthesis allows for the creation of taxoids with structural changes, such as modifications at C-2, C-10, and C-3' positions, leading to compounds with potentially altered properties nih.gov.

Design and Synthesis of this compound Analogues

The study of this compound and its analogues is a significant area within natural product synthesis, particularly concerning the development of compounds with potential biological activities. This compound, a diterpenoid, shares a structural relationship with the complex taxane framework found in compounds like paclitaxel. The synthetic chemistry in this field focuses on accessing the core taxane skeleton and introducing modifications to generate a diverse range of analogues.

Research efforts have explored various strategies for the total synthesis of taxanes, which provides a foundation for the preparation of this compound derivatives and analogues. These synthetic approaches often involve the intricate construction of the polycyclic ring system characteristic of taxanes, including the conformationally flexible eight-membered ring B and the six-membered rings A and C researchgate.netnih.gov. Challenges in synthesizing these complex structures include achieving precise stereochemical control at multiple chiral centers researchgate.netresearchgate.net.

The inherent structural complexity of this compound and related taxanes necessitates sophisticated synthetic methodologies. Mimicking the divergent nature of taxane biosynthesis, synthetic strategies aim to access the core taxane skeleton at an early stage, allowing for subsequent diversification through chemical modifications nih.gov. This approach facilitates the exploration of the chemical space around the taxane scaffold.

Rational Design Principles for Structural Diversification

Rational design principles for generating this compound analogues are guided by the goal of structural diversification while maintaining or modifying key features of the taxane scaffold. These principles often involve targeted modifications at specific positions on the this compound structure to explore the impact of these changes on the compound's properties.

One aspect of rational design involves understanding the relationship between structural features and chemical behavior. For instance, studies on related taxanes have investigated the impact of protecting groups on the reactivity of hydroxyl groups at different positions, such as C-2 ru.nl. Such research informs the strategic placement and removal of protecting groups during analogue synthesis to enable specific transformations.

Another principle involves the modification of the taxane scaffold through the introduction of different functional groups or alterations to the existing substituents. This can include acylation, alkylation, or the introduction of novel side chains. The design process is often iterative, building upon knowledge gained from the synthesis and characterization of previously prepared analogues drugdesign.org.

Furthermore, insights from the biosynthesis of taxanes can inform rational design. The natural pathway involves a series of oxygenation steps at various positions on the taxane skeleton nih.govmit.edu. Understanding the natural functionalization patterns can guide the design of synthetic analogues with similar or modified oxidation states.

Structure-based design principles, although often applied in the context of biological interactions (which are outside the scope of this article), fundamentally rely on understanding how structural changes influence molecular properties. In the context of synthesis, this translates to designing modifications that are chemically feasible and allow access to a range of related structures from common intermediates drugdesign.org.

Synthesis of Novel this compound Analogues with Modified Scaffolds

The synthesis of novel this compound analogues with modified scaffolds involves chemical strategies to alter the core structure of this compound or utilize synthetic intermediates that lead to variations of the taxane framework. These modifications can include changes to the ring system, alterations in the positions or types of functional groups, or the introduction of new structural elements.

One approach to synthesizing analogues involves the chemical modification of naturally derived this compound or related taxanes researchgate.net. For example, taxicin-I and this compound diesters have been isolated and their structures established through spectral data and chemical reactions, providing starting points for chemical transformations researchgate.net. Studies have also explored the conversion of related compounds, such as 5-O-cinnamoyltriacetyltaxicin-I, into analogues molaid.com.

Synthetic routes to taxane frameworks provide access to intermediates that can be diverted to synthesize this compound analogues with modified scaffolds. Total synthesis strategies aim to build the complex polycyclic system, and variations in the synthetic steps can lead to structural diversity researchgate.netnih.gov. For instance, controlling stereoselective oxidations and other key transformations during the synthesis of the taxane core is crucial for accessing different oxidation patterns and scaffold variations researchgate.net.

Research has also explored the synthesis of modified taxanes, such as those with alterations in the D-ring or other parts of the scaffold researchgate.netru.nl. These studies often involve developing specific reaction conditions and sequences to achieve the desired structural changes. For example, the conversion of a compound like 5-O-cinnamoyl-2-O-(imidazol-1-ylcarbonyl)-9,10-O-isopropylidenetaxicin II to 2-O-isopropylidenetaxicin II involves specific reagents and conditions ru.nl.

The development of modular synthetic intermediates and versatile building blocks is also a key aspect in the synthesis of novel analogues, allowing for the rapid construction of diverse structures ugent.be. This modularity facilitates the exploration of different substitution patterns and scaffold modifications.

While specific detailed data tables on the synthesis of a wide range of this compound analogues with modified scaffolds were not extensively found in the search results, the literature indicates that synthetic efforts focus on both the modification of existing this compound derivatives and the development of total or semi-total synthesis routes that allow for the introduction of structural variations at different stages researchgate.netnih.govru.nlresearchgate.net. The complexity of these syntheses often involves multi-step processes with careful control of reaction conditions and stereochemistry researchgate.netru.nl.

Biological Activities and Molecular Mechanism of Action

In Vitro Biological Activity Profiling

In vitro studies are crucial for evaluating the potential therapeutic effects of compounds like Taxicin-ii and understanding their interactions at a cellular level.

Anticancer Activity and Cellular Effects

Research suggests that this compound and similar diterpenoids may exhibit promising results in inhibiting the growth of certain cancer cells. Studies on taxoids, including paclitaxel (B517696) and docetaxel (B913) (which are of commercial importance for their anticancer activity), have highlighted the potential of this class of compounds. Anticancer agents can exert their effects through various mechanisms, such as inhibiting cell proliferation and inducing apoptosis. Some compounds target cellular processes like DNA and protein synthesis, protein folding, enzymatic activity, and cell wall synthesis in cancer cells. Others may induce oxidative stress, leading to cytotoxicity in cancer cells.

While specific detailed findings on this compound's in vitro anticancer activity were not extensively available in the search results, the general understanding of related taxoids points towards potential growth inhibition of cancer cells. Studies on other compounds have shown selective activity against cancer cell lines compared to normal cells, with varying degrees of growth inhibition depending on the compound, dose, and cancer cell type.

Anti-inflammatory Responses

The anti-inflammatory potential of this compound is another area of investigation. While direct detailed studies on this compound's anti-inflammatory activity were not prominently featured in the search results, research on other natural compounds has demonstrated anti-inflammatory effects through various mechanisms. For example, some compounds have shown the ability to suppress the production of pro-inflammatory mediators such as nitric oxide and cytokines (TNF-α, IL-6, and IL-1β) in in vitro models using macrophage cell lines. Inhibition of enzymes like i-NOS and COX-2 has also been observed as a mechanism for anti-inflammatory action.

Antimicrobial Efficacy

Molecular Mechanism of Action Studies

Understanding the molecular mechanism by which this compound exerts its biological effects is crucial for its potential therapeutic development. This involves identifying the specific molecular targets it interacts with and elucidating the nature of these binding interactions.

Identification of Specific Molecular Targets

The identification of specific molecular targets is a key aspect of understanding a compound's mechanism of action. For taxoids like paclitaxel, the well-defined mechanism involves targeting microtubules, leading to mitotic arrest in cancer cells. Other natural products used as anticancer agents target various pathways involved in cancer cell proliferation and viability, including topoisomerase I and II, and microtubular proteins.

While the specific molecular targets of this compound were not explicitly detailed in the provided search results, research on related compounds and the general mechanisms of natural product bioactivity suggest potential interactions with cellular components involved in processes such as cell division, inflammation pathways, or microbial cell wall synthesis.

Elucidation of Binding Interactions and Target Engagement

Elucidating the binding interactions and target engagement provides insights into how a compound interacts with its molecular target at a structural level. This can involve studies to determine binding affinity, kinetics, and the specific residues or domains involved in the interaction. Techniques such as surface plasmon resonance biosensors have been used to study the binding kinetics of compounds with their targets.

Although detailed information on the specific binding interactions of this compound was not available in the search results, the study of related compounds like o-cinnamoyltaxicin-i (B12776802) triacetate is documented in databases that include information on chemical substances and their properties, which can be relevant for understanding the broader class of taxoids. Research on other compounds has utilized molecular docking studies to predict possible interactions and binding modes with target enzymes, such as COX-2.

Impact on Cellular Regulatory Pathways and Biochemical Processes

This compound is a taxine (B1234092) alkaloid found in Taxus species. While taxanes and taxines, as a class of compounds, have been studied for their biological activities, including potential effects on cellular processes, detailed research specifically and solely elucidating the impact of this compound on distinct cellular regulatory pathways and biochemical processes appears limited in readily available public scientific literature.

General research on taxines suggests interactions with ion channels, such as calcium and sodium channels, which can influence cellular excitability and function, particularly in cardiac tissue. However, specific data detailing how this compound precisely modulates these or other cellular signaling cascades, impacts enzyme activity, influences protein-protein interactions, or affects cell cycle progression at a detailed biochemical level is not extensively reported in the examined sources for this section.

Related taxanes, such as paclitaxel, are well-established for their mechanism involving the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis wikipedia.orgwikiwand.com. While this compound shares structural similarities with other taxanes, the specific research findings demonstrating an analogous or distinct mechanism of action at the cellular and biochemical level, particularly concerning its unique impact on regulatory pathways and biochemical processes, are not comprehensively documented in the provided search results to allow for a detailed exposition or the inclusion of specific research data and tables within the strict scope of this section.

Therefore, a thorough and detailed description of this compound's specific impact on cellular regulatory pathways and biochemical processes, supported by extensive research findings and data tables focusing solely on this compound, cannot be provided based on the currently available information. Further dedicated research is needed to fully elucidate the precise cellular and biochemical mechanisms of this compound.

Structure Activity Relationship Sar Studies of Taxicin Ii and Analogues

Influence of Specific Functional Groups and Substituents on Activity

The nature and position of functional groups and substituents on the taxicin-II scaffold play a significant role in determining biological activity. For taxanes in general, the presence of ester groups at positions C-2, C-4, and C-10, as well as hydroxyl groups at C-1, C-7, and C-13, are often implicated in their interaction with biological targets, such as tubulin. guidetopharmacology.orgwikipedia.org The side chain at the C-13 position is particularly important for the microtubule-stabilizing activity characteristic of many potent taxanes. Variations in this side chain, including the nature of the acyl group and the stereochemistry of the attached phenylisoserine (B1258129) or similar moiety, have a profound impact on potency. guidetopharmacology.orgwikipedia.org While direct SAR data specifically for functional group modifications on the this compound core were not detailed, research on related taxanes suggests that the presence, absence, or modification of hydroxyl and ester groups, as well as the structure of attached side chains, are key determinants of activity. researchgate.netresearchgate.netarxiv.orgnih.gov

Computational Approaches in SAR Analysis (e.g., QSAR modeling)

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are valuable tools in SAR analysis of this compound and its analogues. jocpr.comneovarsity.orgprotoqsar.comresearchgate.net QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds (molecular descriptors) and their biological activity. jocpr.comneovarsity.org By developing QSAR models, researchers can predict the activity of new, untested analogues and gain insights into the structural features that contribute most significantly to the observed biological effect. jocpr.comneovarsity.org While specific published QSAR studies focused solely on this compound were not readily found, QSAR has been widely applied to the study of taxanes and other compound classes to guide the design of new, more potent derivatives. protoqsar.comresearchgate.net These methods can help prioritize synthesis efforts by identifying promising structures in silico, potentially reducing the need for extensive experimental testing. jocpr.com

Advanced Research Methodologies and Techniques

High-Throughput Screening for Bioactivity Discovery

High-Throughput Screening (HTS) is a widely used method in drug discovery to rapidly test large libraries of compounds for specific biological activities vulcanchem.compfizer.com. While specific detailed HTS data solely for Taxicin-II is not extensively reported in the provided search results, taxicin derivatives and related taxoids have been subject to screening processes theses.frresearchgate.net. HTS allows for the rapid evaluation of the potential of this compound or its analogues to interact with biological targets, providing a starting point for further, more focused research. This involves miniaturized assay formats and automated systems to test thousands to millions of compounds against a particular biological target or pathway vulcanchem.compfizer.com.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling play a crucial role in understanding the structure, properties, and reactivity of molecules like this compound at a theoretical level drugfuture.comdrugfuture.comresearchgate.net. These methods use computer simulations and mathematical models to provide insights that complement experimental studies drugfuture.comchemspider.com. They can be applied to predict molecular geometries, electronic structures, and potential interactions with biological macromolecules drugfuture.comchemspider.com. Molecular modeling, a key component of computational chemistry, focuses on simulating the behavior of molecules drugfuture.com.

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a smaller molecule (ligand), such as this compound, when bound to a larger molecule (receptor), typically a protein pfizer.comrsc.org. This method estimates the binding affinity and the mode of interaction between the ligand and the target, which is crucial for understanding potential biological activity and identifying putative targets chemspider.comrsc.org. Molecular docking studies have been performed on taxicin-I and this compound derivatives to understand their interactions ontosight.ai. The process typically involves algorithms that explore various possible binding poses and score them based on their predicted stability rsc.org.

Molecular Dynamics (MD) simulations are powerful computational tools that provide insights into the time-dependent behavior of molecular systems. Unlike static docking studies, MD simulations allow researchers to observe the dynamic evolution of a molecule and its interactions with its environment or a target protein over a period of time. This technique involves solving Newton's equations of motion for a system of interacting particles, providing information about conformational changes, flexibility, and the stability of molecular complexes. MD simulations can complement docking studies by assessing the stability of predicted binding poses and exploring the conformational landscape of this compound or its complexes.

Molecular Docking for Target Interaction Prediction

Advanced Analytical Techniques for Metabolite Identification and Quantification

Advanced analytical techniques are indispensable for the isolation, identification, and quantification of natural products like this compound and their metabolites in complex biological matrices ncats.iodrugfuture.comontosight.ai. Metabolomics, the comprehensive study of metabolites within a biological system, heavily relies on these techniques nih.gov.

Techniques such as High-Performance Liquid Chromatography (HPLC) and hyphenated techniques like HPLC-Mass Spectrometry (HPLC-MS) and UPLC-MS/MS are commonly employed for the analysis of taxoids, including taxicin derivatives researchgate.net. These methods offer high sensitivity, selectivity, and the ability to separate and detect various compounds in a mixture. Mass Spectrometry (MS), particularly tandem MS (MS/MS) and high-resolution MS (HRMS), provides detailed structural information through fragmentation patterns and precise mass measurements, aiding in the identification of known and unknown metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that provides detailed information about the structural elucidation and quantification of metabolites. The application of these techniques has been crucial in establishing the structures of taxicin-I and this compound diesters and analyzing taxines in plant materials ontosight.ai.

Biotechnological Tools for Biosynthesis and Derivatization

Biotechnological tools offer promising avenues for the sustainable production and structural modification of natural products like this compound nih.govdrugfuture.com. Plant cell culture techniques have been explored for the production of taxoids from Taxus species, which are the natural source of taxicins ontosight.aidrugfuture.com. While large-scale production of paclitaxel (B517696) has been reported, biotechnological approaches are continuously being developed to improve the yield of taxoids ontosight.aidrugfuture.com.

Genetic engineering and synthetic biology approaches can potentially be used to elucidate and manipulate the biosynthetic pathways of taxicins ontosight.aidrugfuture.com. Although the detailed taxoid biosynthetic pathway is complex and not fully known, research is ongoing to understand the enzymes and genes involved ontosight.aidrugfuture.com.

Enzymatic synthesis utilizes enzymes as biocatalysts to perform specific chemical transformations. This approach offers advantages such as high selectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. For compounds like this compound, enzymatic methods can be explored for the synthesis of novel analogues with potentially altered or improved biological activities. Enzymes involved in the taxoid biosynthetic pathway or engineered enzymes can be used to introduce specific functional groups or modify the this compound structure at precise positions, creating a diverse range of derivatives for further evaluation drugfuture.com.

Directed Biosynthesis Approaches

Directed biosynthesis represents a powerful set of strategies aimed at manipulating biological systems, such as plant cell cultures or microorganisms, to enhance the production of specific natural products like this compound. This approach is particularly relevant for compounds that are scarce in their natural sources or possess complex structures that make chemical synthesis challenging or economically unfeasible. This compound, a taxane (B156437) diterpenoid, falls into this category, being typically isolated from Taxus species where its concentration is low researchgate.net. The inherent complexity of the taxane biosynthetic pathway in Taxus plants, involving numerous enzymatic steps, also presents opportunities for targeted manipulation through directed biosynthesis researchgate.netresearchgate.netresearchgate.net.

One significant avenue in directed biosynthesis for taxanes involves the use of plant cell cultures. Cultured cells of Taxus species are capable of producing taxanes, including this compound google.comgoogle.com. Research has explored methods to optimize the production of taxane-type diterpenes in these cultures, such as the addition of elicitors. Elicitors, like jasmonic acids, have been shown to increase the amount of taxane-type diterpenes produced in Taxus cell cultures google.com. While large-scale production of some taxanes, such as paclitaxel, using plant cell cultures has been reported, developing rapid, reproducible, and economically viable protocols for the efficient production of other taxoids, including this compound, remains an area of ongoing research researchgate.net.

Another promising approach is the metabolic engineering of microorganisms to produce taxanes. This involves introducing genes encoding the necessary enzymes from the plant biosynthetic pathway into suitable microbial hosts, such as Escherichia coli or yeast researchgate.netfrontiersin.org. The rebuilding of the biosynthetic pathway for taxanes in microorganisms has demonstrated the potential for de novo biosynthesis of taxane scaffolds and intermediates researchgate.net. The biosynthesis of the taxane skeleton begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP), catalyzed by taxadiene synthase (TXS), to form taxadiene researchgate.netresearchgate.net. Subsequent steps involve a series of oxygenation and acylation reactions, often mediated by cytochrome P450 monooxygenases and acyltransferases, to yield the diverse array of taxanes, including this compound researchgate.netresearchgate.net.

Directed biosynthesis efforts can focus on several aspects within a microbial host:

Pathway Reconstruction: Assembling the complete or partial taxane biosynthetic pathway in a heterologous host. This requires identifying and cloning the genes for enzymes involved in the synthesis of this compound, from the initial precursors to the final product or desired intermediates researchgate.netresearchgate.net.

Enzyme Engineering: Modifying the activity or specificity of key enzymes in the pathway through techniques like site-directed mutagenesis or directed evolution googleapis.commit.edujustia.com. This can help improve catalytic efficiency, reduce unwanted side reactions, or alter substrate specificity to favor the production of specific taxanes like this compound mit.edunih.govacsgcipr.org.

Metabolic Flux Optimization: Engineering the host organism's central metabolism to increase the supply of precursors (e.g., GGPP, acetyl-CoA) and cofactors required for taxane biosynthesis nptel.ac.inmdpi.com. This can involve modifying existing metabolic pathways or introducing new ones mdpi.comnih.gov.

Strain Engineering: Optimizing the microbial host itself for enhanced taxane production, including improving growth conditions, reducing the accumulation of toxic intermediates, and enhancing the secretion or accumulation of the target compound mdpi.commdpi.com.

Research findings indicate that while significant progress has been made in understanding the taxane biosynthetic pathway and engineering microbial hosts for the production of some taxanes, the complete de novo biosynthesis of complex taxoids like this compound in microorganisms is still a challenging task due to the complexity of the pathway and the involvement of numerous membrane-bound enzymes like cytochrome P450s researchgate.netresearchgate.netmit.edu. However, directed biosynthesis approaches offer a promising route for sustainable and potentially more efficient production of this compound compared to traditional extraction from natural sources.

While specific quantitative data solely focused on the directed biosynthesis yield of this compound in engineered systems is not extensively detailed in the provided snippets, the research highlights the methodologies being applied to the broader taxane family, which are directly relevant to this compound production. The success in engineering pathways for other taxanes, such as Taxol precursors, demonstrates the feasibility of these approaches researchgate.net.

Here is a summary of relevant approaches and findings in directed biosynthesis applicable to this compound:

| Approach | Description | Relevance to this compound | Key Findings/Status |

| Plant Cell Culture & Elicitation | Culturing Taxus cells and adding signaling molecules (elicitors) to stimulate taxane production. | Taxus cultures produce this compound. Elicitors can increase taxane yield. google.comgoogle.com | Demonstrated increase in total taxane production; optimization for specific taxoids like this compound is ongoing. researchgate.netgoogle.com |

| Metabolic Engineering in Microbes | Introducing taxane biosynthetic genes into microorganisms (e.g., E. coli, yeast) for de novo synthesis. | Potential for producing this compound or its precursors in a controlled, scalable environment. researchgate.netfrontiersin.org | Successful reconstruction of parts of the taxane pathway and production of intermediates has been achieved for other taxanes. researchgate.net |

| Enzyme Engineering | Modifying the activity, specificity, or expression of key biosynthetic enzymes (e.g., TXS, P450s). | Can improve the efficiency and specificity of reactions leading to this compound. researchgate.netmit.edunih.govacsgcipr.org | Research on engineering taxane pathway enzymes shows potential for altering product profiles and increasing yield. researchgate.netmit.edu |

| Pathway Reconstruction | Assembling the enzymatic steps required for this compound synthesis in a heterologous host. | Enables the production of this compound outside of the native plant source. researchgate.netfrontiersin.org | Partial or complete pathways for related taxanes have been successfully transferred and expressed in microbial hosts. researchgate.net |

Further research in directed biosynthesis, leveraging advances in synthetic biology and enzyme discovery, is expected to contribute significantly to developing efficient and sustainable methods for producing this compound and other valuable taxanes.

Future Research Directions and Translational Potential

Unraveling Remaining Gaps in Biosynthetic Pathways

Understanding the complete biosynthetic pathway of Taxicin-ii is crucial for potentially optimizing its production and generating novel analogues through engineered biosynthesis. While the general taxane (B156437) biosynthetic pathway, leading to compounds like Taxol, has been significantly elucidated, involving an estimated 20 enzymatic steps, there remain areas that are not fully reported, particularly concerning the modification of the core taxane skeleton from diol intermediates. nih.gov Research into the enzymes and intermediates specific to this compound formation is needed to fully map its natural production.

Studies on other natural product biosynthetic pathways, such as type II polyketide synthases, highlight common challenges in fully characterizing individual enzymes and understanding the intricacies of substrate recognition and product formation. mdpi.com Overcoming these challenges for this compound could involve advanced techniques in enzymology, genetics, and analytical chemistry to identify and characterize the specific enzymes and regulatory mechanisms involved in its biosynthesis.

Development of Innovative Synthetic Methodologies for Complex Analogues

The complex architecture of taxane diterpenes, including this compound, presents significant challenges for chemical synthesis. Developing innovative and efficient synthetic methodologies is essential for producing this compound and, more importantly, for generating a diverse range of complex analogues with potentially improved properties.

Previous research has explored the synthesis of taxicin-I and this compound derivatives, indicating ongoing efforts in this area. researchgate.net Strategies involving biogenetic-type syntheses have also been investigated for taxicins. The development of total synthesis routes for other complex taxanes, such as 1-hydroxytaxinine, highlights the use of radical-based strategies and pinacol (B44631) coupling reactions to construct the intricate ring systems. researchgate.net Future work could leverage and adapt these advanced synthetic techniques to specifically target this compound and its analogues. This includes exploring novel reaction methodologies, stereoselective transformations, and convergent synthesis strategies to access diverse structural modifications efficiently.

Exploration of Novel Bioactivities and Pharmacological Applications

While taxanes are well-known for their anticancer properties, primarily through targeting microtubules, exploring novel bioactivities and pharmacological applications of this compound beyond this established mechanism is a critical area for future research. Given the structural diversity within the taxane family, it is plausible that this compound possesses unique interactions with biological targets or exhibits distinct pharmacological effects.

Research could focus on high-throughput screening of this compound against a variety of biological targets and disease models, including those beyond oncology. Exploring its potential in inflammatory diseases, neurodegenerative disorders, or infectious diseases could uncover new therapeutic avenues. Structure-activity relationship (SAR) studies, guided by synthetic efforts to create analogues, would be instrumental in identifying the structural features responsible for specific bioactivities.

Strategic Integration into Drug Discovery and Development Pipelines

Integrating this compound and its analogues into drug discovery and development pipelines requires a strategic approach, encompassing lead optimization, preclinical development, and consideration of targeted delivery. The drug development process is a multi-stage endeavor, beginning with target identification and validation, followed by lead discovery and optimization, preclinical testing, and clinical trials. taconic.comsmafoundation.orgnih.govstemside.co.uk

Lead Optimization and Preclinical Development Considerations

Lead optimization is a crucial phase in drug development aimed at improving the properties of a promising compound (lead) to enhance its efficacy, potency, exposure, safety, and stability, making it suitable for preclinical development. smafoundation.orgnih.govbiobide.comcreative-biostructure.com For this compound, this would involve modifying its chemical structure to improve its pharmacokinetic and pharmacodynamic profiles. This could include enhancing its solubility, metabolic stability, and target specificity while minimizing potential off-target interactions. taconic.combiobide.com

Preclinical development involves extensive in vitro and in vivo testing to assess the safety and efficacy of a drug candidate before human trials. taconic.comsmafoundation.orgcreative-biostructure.com Studies in relevant animal models would be necessary to evaluate the therapeutic potential of optimized this compound analogues and to gather data on their absorption, distribution, metabolism, and excretion (ADME) properties. creative-biostructure.com

Conceptual Approaches to Targeted Drug Delivery

Targeted drug delivery systems aim to selectively deliver a therapeutic agent to the site of action, minimizing exposure to healthy tissues and potentially reducing side effects while improving efficacy. jns.edu.afwikipedia.orgxiahepublishing.comdovepress.com Given the potent nature of taxanes, targeted delivery approaches could be particularly beneficial for this compound.

Conceptual approaches to targeted delivery for this compound could involve encapsulating the compound in nanoparticles or other carrier systems that are designed to accumulate in diseased tissues. jns.edu.afwikipedia.orgdovepress.com This could be achieved through passive targeting, which relies on the properties of the carrier (e.g., size and the enhanced permeability and retention (EPR) effect in tumors), or active targeting, which involves conjugating the carrier to ligands that bind to receptors overexpressed on target cells. wikipedia.orgdovepress.comstonybrook.edu Examples of targeting ligands include antibodies or small molecules that recognize specific cell surface markers. wikipedia.orgstonybrook.edu

Further research is needed to develop and evaluate specific targeted delivery strategies for this compound, considering its unique chemical properties and potential therapeutic applications.

Q & A

Q. How should researchers address contradictory results in this compound’s dose-dependent efficacy across studies?

- Methodological Answer : Conduct meta-analysis of existing data to identify confounding variables (e.g., cell line heterogeneity, solvent effects). Replicate experiments under standardized conditions, applying iterative refinement as per qualitative research frameworks ( ). Use contradiction matrices (Table 7 in ) to resolve trade-offs between efficacy and toxicity .

Q. What strategies optimize this compound’s synthetic yield without compromising stereochemical integrity?

- Methodological Answer : Apply design of experiments (DoE) to evaluate reaction parameters (e.g., catalyst loading, temperature). Monitor enantiomeric excess via chiral HPLC. Cross-reference with ’s guidelines for reporting synthetic protocols, ensuring all steps are traceable .

Q. How can multi-omic data (transcriptomic, proteomic) be integrated to elucidate this compound’s mechanism of action?

- Methodological Answer : Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify dysregulated biological processes. Validate hypotheses with RNA interference (siRNA) or CRISPR knockouts. Follow ’s principles for trend identification and ’s statistical reporting standards .

Q. What statistical approaches are suitable for analyzing non-linear pharmacokinetic profiles of this compound?

- Methodological Answer : Implement non-compartmental analysis (NCA) for AUC and Cmax calculations. For complex models, use nonlinear mixed-effects modeling (NONMEM). Adhere to ’s requirements for clarity in statistical significance reporting .

Hypothesis-Driven and Ethical Considerations

Q. How to formulate a hypothesis for this compound’s target engagement using the PICO framework?

- Methodological Answer : Define Population (specific cell type), Intervention (this compound dose), Comparison (untreated/vehicle control), and Outcome (e.g., apoptosis rate). Align with ’s P-E/I-C-O structure and FINER criteria (Feasible, Novel, Ethical, Relevant) from .

Q. What ethical considerations apply to preclinical studies of this compound in animal models?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design transparency. Obtain institutional animal ethics committee approval, detailing endpoints and humane euthanasia protocols. Reference ’s requirements for participant (or model organism) selection rigor .

Data Reproducibility and Innovation

Q. How to mitigate batch-to-batch variability in this compound production for long-term studies?

- Methodological Answer : Implement quality-by-design (QbD) principles, documenting critical process parameters (CPPs) and material attributes (CMAs). Use accelerated stability studies (ICH Q1A) to predict degradation pathways, as outlined in and .

Q. What frameworks support innovation in this compound’s structure-activity relationship (SAR) studies?

- Methodological Answer : Apply TRIZ contradiction analysis () to resolve conflicts between solubility and bioavailability. Use molecular dynamics simulations to predict binding affinities, validating with surface plasmon resonance (SPR) assays .

Cross-Disciplinary Challenges

Q. How to reconcile discrepancies between computational predictions and experimental results for this compound’s metabolites?

Q. What interdisciplinary methods enhance this compound’s translational potential?

- Methodological Answer : Collaborate with pharmacologists and bioengineers to design nanoparticle delivery systems. Use ’s criteria for methodological rigor and ’s data visualization standards for clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.